6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine
Overview
Description
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine is a chemical compound with the CAS Number: 28732-85-6 . It has a molecular weight of 194.24 . The IUPAC name for this compound is 2-methyl-6-(4-morpholinyl)-4-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) . The InChI key is NVYNZTGBWLAAPR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Hydrogen-bonded Sheet Structures
Researchers have studied the hydrogen-bonded sheet structures of neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines. These compounds exhibit significant electronic polarization within their pyrimidine components, attributed to intramolecular N-H...O hydrogen bonds. The study provided insights into the geometric comparison between electronic polarization in neutral aminonitrosopyrimidines and their ring-deprotonated conjugate anions, contributing to the understanding of molecular interactions in metal-free environments (Orozco et al., 2008).
Heterocyclic Synthesis
Another area of application is the synthesis of novel heterocyclic compounds. For instance, thioxopyrimidine derivatives have been synthesized as part of the exploration into heterocyclic chemistry, demonstrating the compound's versatility in creating a range of biologically active structures (Ho & Suen, 2013).
Cancer Treatment
In cancer research, derivatives of 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine have been identified as potent and selective PI3Kβ inhibitors for treating PTEN-deficient cancers. The development and optimization of these inhibitors underscore the compound's role in advancing cancer therapeutics (Certal et al., 2014).
Novel Heterocyclic Systems
The synthesis of new heterocyclic systems incorporating this compound derivatives has been explored. These include the creation of pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, demonstrating the compound's utility in generating diverse heterocyclic structures with potential biological activities (Karimian & Karimi, 2020).
Anti-inflammatory and Analgesic Activity
Research into the anti-inflammatory and analgesic activities of novel pyrimidine derivatives, including those related to this compound, highlights the compound's potential in developing new therapeutic agents. These studies have provided insights into the structure-activity relationships and the mechanisms underlying their biological activities (Abu‐Hashem & Youssef, 2011).
Transdermal Permeation Enhancers
In the field of pharmaceuticals, derivatives of this compound have been investigated as transdermal permeation enhancers, showcasing the compound's applicability in improving drug delivery across the skin barrier (Farsa, Doležal, & Hrabálek, 2010).
Mechanism of Action
Mode of Action
Based on the structure and activity of related compounds , it may interact with its targets, possibly inhibiting their activity and leading to changes in cellular functions.
Result of Action
If it acts similarly to related compounds , it could potentially inhibit cell growth and survival.
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHTKFDQSFBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380875-93-4 | |
Record name | 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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